molecular formula C10H12BrNO B3392181 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol CAS No. 865204-01-9

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol

Cat. No. B3392181
Key on ui cas rn: 865204-01-9
M. Wt: 242.11 g/mol
InChI Key: UYGZZMAEKZGBDO-UHFFFAOYSA-N
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Patent
US07479559B2

Procedure details

The title compound was prepared using ethyl-5-bromo-2-carboxypyridine, 1,4-bis (bromomagnesium) butane and diethyl ether as solvent, but otherwise followed the general procedure for Preparation 36. 13C NMR (100 MHz, CDCl3) d 164.1, 148.9, 139.5, 120.9, 118.8, 83.2, 42.7, 24.9; MS (AP/Cl) 242.1, 244.1 (M+H)+.
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-bis (bromomagnesium) butane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([C:10]([OH:12])=O)=[N:5][CH:6]=[C:7]([Br:9])[CH:8]=1)C>C(OCC)C>[Br:9][C:7]1[CH:8]=[CH:3][C:4]([C:10]2([OH:12])[CH2:7][CH2:8][CH2:3][CH2:4]2)=[N:5][CH:6]=1

Inputs

Step One
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=C(C1)Br)C(=O)O
Step Two
Name
1,4-bis (bromomagnesium) butane
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for Preparation 36

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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